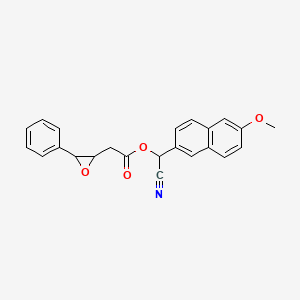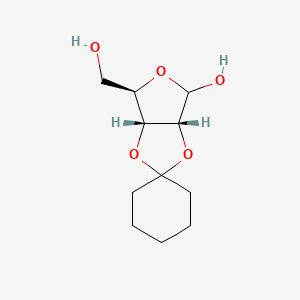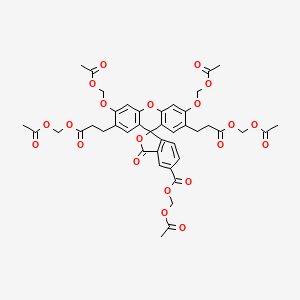
BCECF-acetoxymethyl
説明
BCECF-acetoxymethyl (BCECF-AM) is a cell-permeable ester derivative of BCECF . It is hydrolyzed by cytosolic esterases to yield intracellularly trapped indicator BCECF . BCECF-AM has been used to monitor intracellular pH changes in various cells such as mammalian fibroblasts, gastric cells, lymphocytes, myocytes, and distal convoluted tubules .
Synthesis Analysis
BCECF-AM is a variable mixture of cell-permeable ester derivatives of BCECF that are hydrolyzed by cytosolic esterases to yield intracellularly trapped indicator BCECF .
Molecular Structure Analysis
The molecular weight of BCECF-AM is 808.69 . It is a dual-excitation ratiometric pH indicator with a pK a of ∼6.98 .
Chemical Reactions Analysis
BCECF-AM is hydrolyzed to BCECF by cytosolic esterases . BCECF is ideal for measuring changes ± 1 pH unit around pH 7 .
Physical And Chemical Properties Analysis
BCECF-AM has a molecular weight of 808.69 . It has an extinction coefficient of 90000 cm^-1 M^-1, with excitation and emission wavelengths of 504 nm and 527 nm respectively . It is soluble in DMSO .
科学的研究の応用
Intracellular pH Measurement in Cell Biology
Specific Scientific Field
Cell biology, specifically intracellular pH measurement.
Summary
BCECF is a widely used fluorescent indicator for intracellular pH. Its pKa of approximately 7.0 matches the normal range of cytoplasmic pH (around 6.8–7.4). BCECF exhibits pH-dependent fluorescence excitation, allowing for ratiometric measurement techniques. The base form of BCECF closely aligns with the 488-nm argon-ion laser line, making it suitable for flow cytometry and confocal microscopy applications. BCECF’s negative charges at pH 7–8 aid intracellular retention.
Methods of Application
Results
Researchers can monitor intracellular pH changes by measuring the pH-dependent ratio of BCECF emission intensity when excited at 490 nm versus its isobestic point at 440 nm. BCECF allows precise pH measurements within a ±1 pH unit range around pH 7 .
Photodynamic Therapy (PDT) in Ophthalmology
Specific Scientific Field
Ophthalmology, specifically trabeculectomy site fibrosis control.
Summary
BCECF-AM acts as a locally acting intracellular photosensitizer. It has potential in controlling and decreasing postoperative fibrosis at the trabeculectomy site.
Methods of Application
Results
Studies comparing BCECF-AM with other antimetabolic drugs (e.g., mitomycin C) demonstrate its potential in reducing fibrosis after trabeculectomy .
Safety And Hazards
将来の方向性
BCECF-AM has been widely used in research for monitoring intracellular pH changes . It has also been used in experimental therapies for patients with ischemic diseases . In the future, it could be used in combination with other procedures in controlling postoperative intraocular pressure in patients with medically uncontrolled primary open angle glaucoma .
Relevant Papers
Several papers have been published on BCECF-AM. For example, a study compared the drug efflux transport kinetics of BCECF-AM and its fluorescent metabolite BCECF in various blood-brain barrier models . Another study compared the effect of photodynamic therapy in combination with trabeculectomy to the effect of MMC combined with the same procedure in controlling postoperative intraocular pressure in patients with medically uncontrolled primary open angle glaucoma .
特性
IUPAC Name |
acetyloxymethyl 3',6'-bis(acetyloxymethoxy)-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40O21/c1-22(43)52-17-57-34-15-36-32(13-27(34)7-10-38(48)59-19-54-24(3)45)42(31-9-6-29(12-30(31)41(51)63-42)40(50)61-21-56-26(5)47)33-14-28(8-11-39(49)60-20-55-25(4)46)35(16-37(33)62-36)58-18-53-23(2)44/h6,9,12-16H,7-8,10-11,17-21H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTECHUXHORNEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC1=CC2=C(C=C1CCC(=O)OCOC(=O)C)C3(C4=C(C=C(C=C4)C(=O)OCOC(=O)C)C(=O)O3)C5=C(O2)C=C(C(=C5)CCC(=O)OCOC(=O)C)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922429 | |
| Record name | (Acetyloxy)methyl 3',6'-bis[(acetyloxy)methoxy]-2',7'-bis{3-[(acetyloxy)methoxy]-3-oxopropyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
880.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BCECF-acetoxymethyl | |
CAS RN |
117464-70-7 | |
| Record name | (Acetyloxy)methyl 3',6'-bis[(acetyloxy)methoxy]-2',7'-bis{3-[(acetyloxy)methoxy]-3-oxopropyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-dipropanoic acid, 3',6'-bis(acetyloxy)-5(or 6)-[[(acetyloxy)methoxy]carbonyl]-3-oxo-, 2',7'-bis[(acetyloxy)methyl] ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



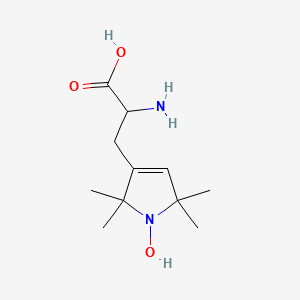
![(3S,4S,7aR,12bS)-3-(cyclopropylmethyl)-7-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-olate;hydrochloride](/img/structure/B570578.png)
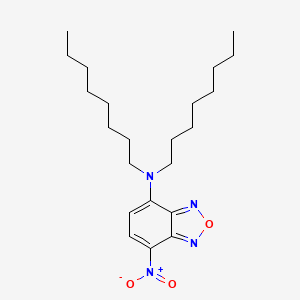
![[(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol](/img/structure/B570583.png)
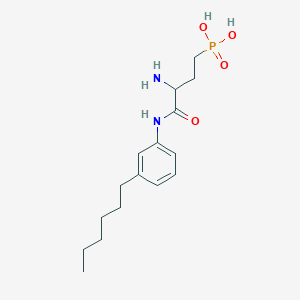
![2-[Acetyl(hydroxy)amino]butanoic acid](/img/structure/B570588.png)

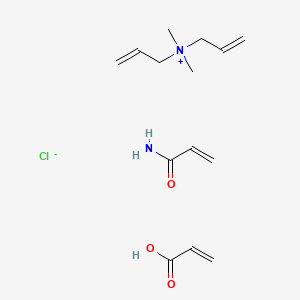
![[2-(2-Methoxyethyl)phenyl]methanol](/img/structure/B570593.png)
![[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B570597.png)
